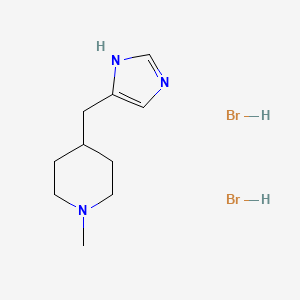

甲硫咪哌二氢溴酸盐

描述

科学研究应用

甲替哌啶具有多种科学研究应用,包括:

作用机制

甲替哌啶通过选择性结合和激活组胺 H3 受体发挥作用。 这些受体是 G 蛋白偶联受体,调节各种神经递质的释放,包括组胺、乙酰胆碱和多巴胺 。 通过激活这些受体,甲替哌啶可以影响神经传递和受组胺 H3 受体调节的各种生理过程 .

生化分析

Biochemical Properties

Methimepip dihydrobromide plays a significant role in biochemical reactions by interacting with histamine H3 receptors. These receptors are primarily found in the central nervous system and are involved in modulating the release of various neurotransmitters, including histamine, dopamine, and acetylcholine. Methimepip dihydrobromide binds to these receptors with high affinity, leading to the inhibition of neurotransmitter release. This interaction is crucial for understanding the regulatory mechanisms of neurotransmission and the potential therapeutic applications of histamine H3 receptor agonists .

Cellular Effects

Methimepip dihydrobromide exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the release of neurotransmitters. This modulation can affect gene expression and cellular metabolism, leading to changes in cell function. For example, studies have shown that methimepip dihydrobromide can reduce the coupling of fast excitatory postsynaptic field potentials to population spikes in dentate gyrus granule cells, indicating its role in synaptic plasticity and long-term potentiation .

Molecular Mechanism

The molecular mechanism of methimepip dihydrobromide involves its binding to histamine H3 receptors. Upon binding, it activates these receptors, leading to the inhibition of adenylate cyclase activity and a subsequent decrease in cyclic AMP levels. This results in the inhibition of neurotransmitter release from presynaptic neurons. Additionally, methimepip dihydrobromide can modulate ion channel activity and influence intracellular calcium levels, further affecting cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methimepip dihydrobromide can change over time. The compound is relatively stable when stored under appropriate conditions, such as at -20°C. Its activity may degrade over extended periods or under suboptimal storage conditions. Long-term studies have shown that methimepip dihydrobromide can have sustained effects on cellular function, including prolonged inhibition of neurotransmitter release and modulation of synaptic plasticity .

Dosage Effects in Animal Models

The effects of methimepip dihydrobromide vary with different dosages in animal models. At low doses, it can selectively activate histamine H3 receptors without causing significant adverse effects. At higher doses, methimepip dihydrobromide may lead to toxic effects, including alterations in cardiovascular function and central nervous system depression. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

Methimepip dihydrobromide is involved in various metabolic pathways, primarily through its interaction with histamine H3 receptors. The compound can influence the metabolism of neurotransmitters by modulating their release and reuptake. Additionally, methimepip dihydrobromide may affect the activity of enzymes involved in histamine synthesis and degradation, further impacting metabolic flux and metabolite levels .

Transport and Distribution

Methimepip dihydrobromide is transported and distributed within cells and tissues through specific transporters and binding proteins. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its effects on histamine H3 receptors. The compound’s distribution is influenced by its lipophilicity and affinity for histamine receptors, which determine its localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of methimepip dihydrobromide is primarily within the presynaptic terminals of neurons, where histamine H3 receptors are abundant. The compound’s activity is influenced by its localization, as it needs to be in close proximity to its target receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing methimepip dihydrobromide to specific cellular compartments .

准备方法

合成路线和反应条件

甲替哌啶可以通过从市售前体开始的多步合成过程合成。合成通常包括以下步骤:

咪唑环的形成: 咪唑环是通过涉及适当前体的环化反应形成的。

烷基化: 然后用哌啶衍生物烷基化咪唑环,形成所需产物。

N-甲基化: 最后一步涉及哌啶环的 N-甲基化,得到甲替哌啶.

工业生产方法

虽然甲替哌啶的具体工业生产方法没有得到广泛的记录,但总体方法将涉及扩大实验室合成过程。这将包括优化反应条件,使用工业级试剂,并使用大型反应器来批量生产甲替哌啶。

化学反应分析

反应类型

甲替哌啶经历各种化学反应,包括:

氧化: 甲替哌啶可以在特定条件下氧化以形成相应的氧化产物。

还原: 还原反应可以用来修饰咪唑环或哌啶环。

常用试剂和条件

氧化: 可以使用常见的氧化剂,例如高锰酸钾或过氧化氢。

还原: 通常使用还原剂,例如氢化铝锂或硼氢化钠。

主要形成的产物

这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生咪唑 N-氧化物,而还原可能会产生甲替哌啶的各种还原衍生物 .

相似化合物的比较

类似化合物

依美哌啶: 甲替哌啶的母体化合物,也是组胺 H3 受体激动剂。

硫代哌酰胺: 一种用于研究的组胺 H3 受体拮抗剂。

氯苯丙哌啶: 另一种具有高亲和力的组胺 H3 受体拮抗剂.

甲替哌啶的独特性

甲替哌啶的独特性在于其作为组胺 H3 受体激动剂的高选择性和效力。 这使得它成为研究组胺 H3 受体的特定功能和药理特性的宝贵工具,而不会产生明显的脱靶效应 .

属性

CAS 编号 |

151070-80-3 |

|---|---|

分子式 |

C10H17N3 |

分子量 |

179.26 g/mol |

IUPAC 名称 |

4-(1H-imidazol-5-ylmethyl)-1-methylpiperidine |

InChI |

InChI=1S/C10H17N3/c1-13-4-2-9(3-5-13)6-10-7-11-8-12-10/h7-9H,2-6H2,1H3,(H,11,12) |

InChI 键 |

KIAVPENCSGKVQP-UHFFFAOYSA-N |

SMILES |

CN1CCC(CC1)CC2=CN=CN2.Br.Br |

规范 SMILES |

CN1CCC(CC1)CC2=CN=CN2 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Methimepip dihydrobromide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

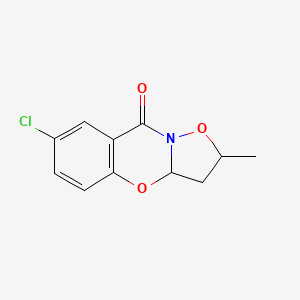

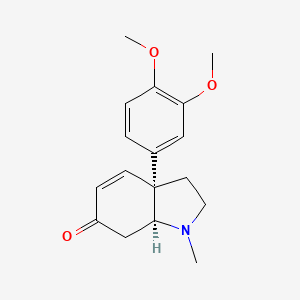

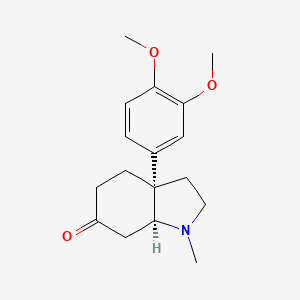

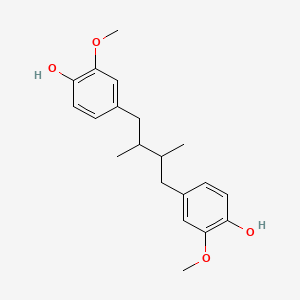

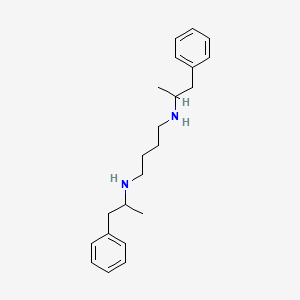

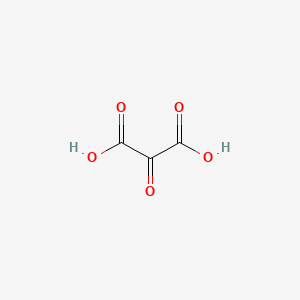

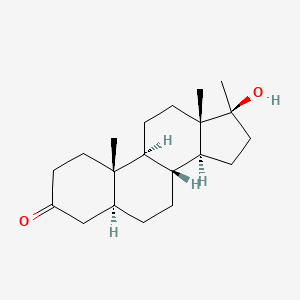

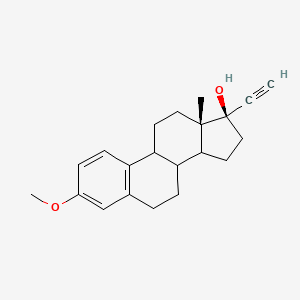

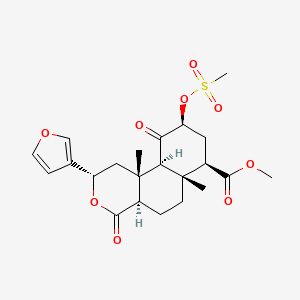

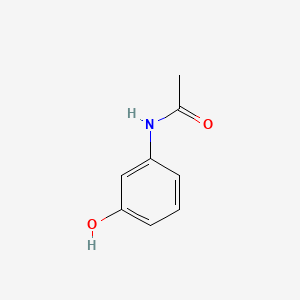

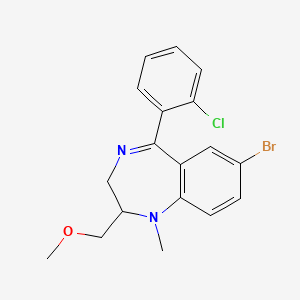

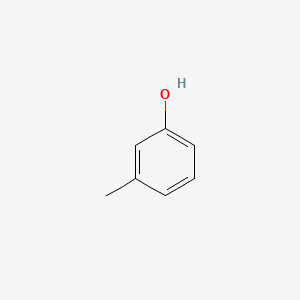

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。